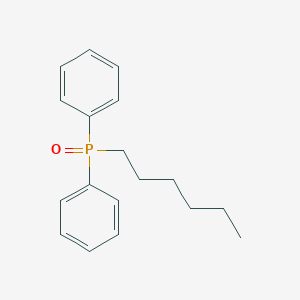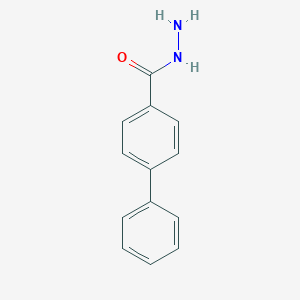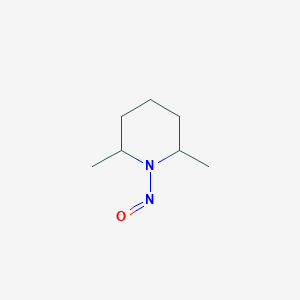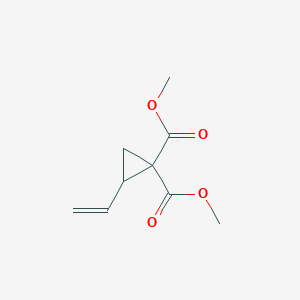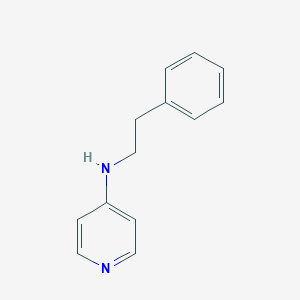
Pyridine, 4-(phenethylamino)-
Descripción general
Descripción
Pyridine, 4-(phenethylamino)-, also known as 4-PEA, is a chemical compound that belongs to the class of pyridine alkaloids. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Pyridine, 4-(phenethylamino)- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, Pyridine, 4-(phenethylamino)- has been shown to inhibit the reuptake of norepinephrine, which may have implications for the treatment of depression and anxiety disorders.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(phenethylamino)- involves its interaction with the dopamine and norepinephrine transporters. It has been shown to bind to these transporters and inhibit their reuptake function, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This can result in increased neurotransmitter signaling and changes in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Pyridine, 4-(phenethylamino)- are complex and depend on the specific experimental conditions. In general, Pyridine, 4-(phenethylamino)- has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to changes in behavior and mood. It has also been shown to have effects on other neurotransmitter systems, including serotonin and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyridine, 4-(phenethylamino)- in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain. Additionally, Pyridine, 4-(phenethylamino)- has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar effects. However, one limitation of using Pyridine, 4-(phenethylamino)- is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for research on Pyridine, 4-(phenethylamino)-. One area of interest is its potential use in the treatment of depression and anxiety disorders. Studies have shown that Pyridine, 4-(phenethylamino)- has anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, Pyridine, 4-(phenethylamino)- may have applications in the study of addiction and drug abuse, as it has been shown to modulate the reward pathway in the brain. Finally, further research is needed to understand the biochemical and physiological effects of Pyridine, 4-(phenethylamino)- on other neurotransmitter systems, such as serotonin and acetylcholine.
Propiedades
Número CAS |
15935-79-2 |
|---|---|
Nombre del producto |
Pyridine, 4-(phenethylamino)- |
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H14N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h1-5,7-10H,6,11H2,(H,14,15) |
Clave InChI |
SYEYBZWRMMNJAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=CC=NC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=CC=NC=C2 |
Otros números CAS |
15935-79-2 |
Sinónimos |
4-(Phenethylamino)pyridine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

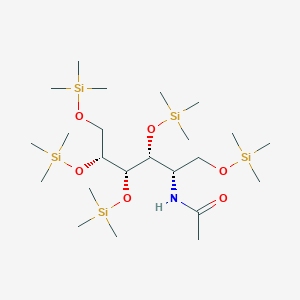
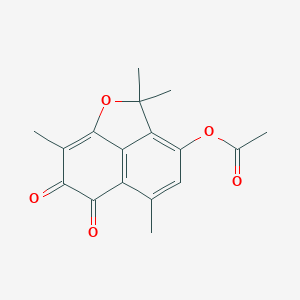
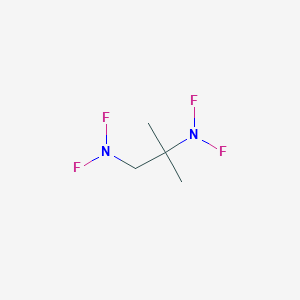
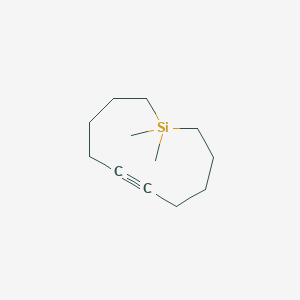
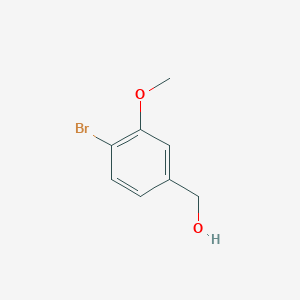
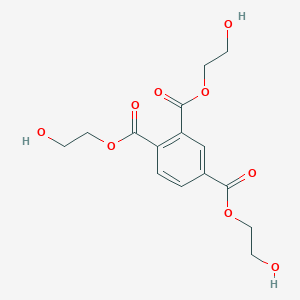
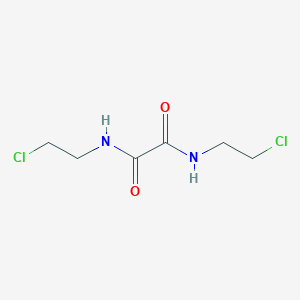
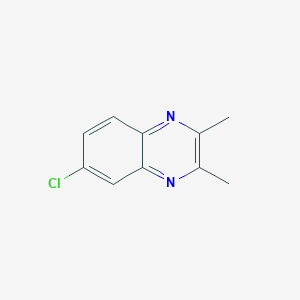
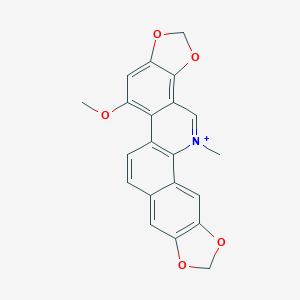
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
